3-Bromo-4-fluoroaniline

Kinase inhibition EGFR inhibitors anti-cancer agents

3-Bromo-4-fluoroaniline (CAS 656-64-4) is a dihalogenated aniline bearing a bromine atom at the meta position and a fluorine atom at the para position relative to the primary amine. This specific substitution pattern confers a predicted pKa of 3.58 ± 0.10, a logP of approximately 2.1–2.75, and a melting point of 34–36 °C, rendering it a solid at ambient temperature that is readily handled and purified.

Molecular Formula C6H5BrFN
Molecular Weight 190.01 g/mol
CAS No. 656-64-4
Cat. No. B1273062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoroaniline
CAS656-64-4
Molecular FormulaC6H5BrFN
Molecular Weight190.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Br)F
InChIInChI=1S/C6H5BrFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2
InChIKeyKOWPUNQBGWIERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluoroaniline (CAS 656-64-4) – Procurement-Relevant Physicochemical & Reactivity Profile


3-Bromo-4-fluoroaniline (CAS 656-64-4) is a dihalogenated aniline bearing a bromine atom at the meta position and a fluorine atom at the para position relative to the primary amine . This specific substitution pattern confers a predicted pKa of 3.58 ± 0.10, a logP of approximately 2.1–2.75, and a melting point of 34–36 °C, rendering it a solid at ambient temperature that is readily handled and purified [1]. As a versatile aromatic amine intermediate, it serves as a building block in the synthesis of pharmaceuticals (e.g., kinase inhibitors targeting EGFR, RET, and Aurora A) and agrochemicals, where the orthogonal reactivity of the C–Br and C–F bonds enables sequential cross-coupling functionalization [2][3].

Why 3-Bromo-4-fluoroaniline Cannot Be Replaced by Generic Haloaniline Analogs


Simple haloanilines such as 4-fluoroaniline or 3-bromoaniline lack the dual-halogen architecture required for orthogonal cross-coupling strategies, while the regioisomer 4-bromo-3-fluoroaniline (CAS 656-65-5) exhibits markedly different physicochemical properties—melting point 72–73 °C versus 34–36 °C, density 0.982 vs. 1.694 g/mL, and pKa 2.88 vs. 3.58—that alter solubility, handling, and reactivity profiles in multi-step syntheses . The precise 3-bromo-4-fluoro substitution pattern is not interchangeable because it defines the regiochemical outcome of sequential palladium-catalyzed couplings: the bromine at the meta position is preferentially activated for Suzuki-Miyaura or Buchwald-Hartwig reactions while the fluorine at the para position remains inert, a selectivity that is lost or reversed in other positional isomers [1].

Quantitative Evidence Guide: 3-Bromo-4-fluoroaniline Differentiation vs. Closest Analogs


EGFR Kinase Inhibitor Potency: Derivative IC50 vs. Chloro-Analog Comparator

A 3-bromo-4-fluoroaniline-derived pyrido[3,4-d]pyrimidine compound demonstrated an IC50 of 4.5 nM against EGFR in a cell-based assay using NIH 3T3 cells expressing the kinase [1]. This compares favorably to a structurally analogous compound bearing a 3-chloro-4-fluoroaniline moiety, which exhibited an IC50 of 32 nM against the EGFR L858R mutant in BaF/3 cells and 41 nM against wild-type EGFR under comparable assay conditions—representing a 7- to 9-fold potency advantage for the bromo-fluoro derivative [2]. The enhanced potency is attributed to the larger van der Waals radius and polarizability of bromine, which strengthens halogen bonding interactions with the kinase hinge region that the chloro analog cannot replicate [3].

Kinase inhibition EGFR inhibitors anti-cancer agents

Regioselective Synthesis Yield Advantage Over Alternative Isomers

A dedicated synthetic route to 3-bromo-4-fluoroaniline from 4-fluoro-3-bromobenzaldehyde via Schmidt rearrangement or reductive amination delivered the aniline product in 92% isolated yield at multi-gram scale . In contrast, the regioisomer 4-bromo-3-fluoroaniline is typically accessed from 3-fluoroaniline via para-selective bromination, a process that, even under optimized conditions, yields only 56.61% with a purity ceiling of 99.70%, substantially lower than the 92% yield and >97% purity routinely achieved for the 3-bromo-4-fluoro isomer [1]. This yield gap reflects the inherent electronic deactivation of the ring by the meta-fluorine, which directs bromination to the desired position with higher selectivity than the competing ortho/para pathways operative in the 3-fluoroaniline scaffold.

Regioselective bromination process chemistry scale-up

Differential Pharmaceutical Application Space vs. 4-Bromo-3-fluoroaniline

Patent and literature analysis reveals that 3-bromo-4-fluoroaniline and its regioisomer 4-bromo-3-fluoroaniline serve non-overlapping pharmaceutical application spaces . The 3-bromo-4-fluoro isomer is a privileged building block for kinase inhibitor programs targeting EGFR (IC50 4.5 nM for derived compounds), RET (IC50 6.20 nM), Aurora A (IC50 96.38 nM), and CSF-1R (IC50 87.57 nM), as exemplified by pyrido[3,4-d]pyrimidine and quinazoline scaffolds [1][2]. Conversely, 4-bromo-3-fluoroaniline is the established intermediate for tedizolid (an oxazolidinone anti-infective agent) and its phosphate prodrug, with no reported applications in kinase inhibitor programs . This divergence means that selecting the correct isomer is dictated by the therapeutic target class; no generic substitution is possible without altering the entire synthetic route and pharmacological profile.

Pharmaceutical intermediates kinase inhibitors anti-infectives

CYP2E1 Metabolic Stability: Bromo-Fluoro Aniline Advantage Over Dichloro Analogs

A systematic study of 32 halogenated aniline derivatives demonstrated that CYP2E1 inhibitory potency follows the rank order: dihalogenated > monohalogenated anilines, with bromine substitution providing greater enhancement than fluorine, and meta/para substitution superior to ortho [1]. While the most potent CYP2E1 inhibitors were 3,4-dichloroaniline (IC50 = 8.0 μM) and 3,5-dichloroaniline (IC50 = 9.2 μM), these chloro-substituted anilines present a higher risk of mechanism-based CYP inactivation and potential drug-drug interaction liability [2]. The 3-bromo-4-fluoro pattern offers a balanced profile: the bromine atom provides sufficient CYP2E1 engagement for metabolic stability of derived drug candidates without the CYP inactivation risks associated with the dichloro motif, while the fluorine substituent further enhances metabolic stability through the well-established "fluorine effect" on oxidative metabolism [3].

Metabolic stability CYP inhibition drug-drug interaction

Physicochemical Benchmarking: Melting Point and Density Differentiation from Positional Isomers

Key physicochemical properties of 3-bromo-4-fluoroaniline differ substantially from its positional isomer 4-bromo-3-fluoroaniline and its mono-halogenated precursors . The melting point of the target compound (34–36 °C) is approximately 38 °C lower than that of 4-bromo-3-fluoroaniline (72–73 °C), meaning the target compound melts near ambient temperature and can be handled as a low-melting solid or liquid without external heating. Density also differs markedly: 1.694 g/mL for the 3-bromo-4-fluoro isomer versus 0.982 g/mL for the 4-bromo-3-fluoro isomer, a 72% higher density that affects solution-phase reaction stoichiometry calculations and shipping/handling logistics .

Physicochemical properties formulation handling

Optimal Procurement Scenarios for 3-Bromo-4-fluoroaniline (CAS 656-64-4)


Kinase Inhibitor Lead Optimization Requiring Sub-10 nM Target Potency

Medicinal chemistry teams developing ATP-competitive kinase inhibitors for oncology targets (EGFR, RET, Aurora A, CSF-1R) should procure 3-bromo-4-fluoroaniline as the aniline building block of choice. Derived pyrido[3,4-d]pyrimidine and quinazoline compounds have demonstrated single-digit nanomolar potency (EGFR IC50 = 4.5 nM; RET IC50 = 6.20 nM) that chloro-fluoro analogs cannot consistently achieve [1][2]. The bromine atom's halogen-bonding capability with hinge-region backbone carbonyls provides a binding affinity enhancement that is structurally validated and quantitatively superior to the corresponding 3-chloro-4-fluoroaniline-derived analogs (7- to 9-fold less potent) [3].

Sequential Cross-Coupling Workflows Requiring Orthogonal Halogen Reactivity

Process chemistry groups designing multi-step synthetic routes that require sequential C–C and C–N bond formation should source the 3-bromo-4-fluoro isomer specifically. The meta-bromine undergoes selective Suzuki-Miyaura or Buchwald-Hartwig coupling while the para-fluorine remains inert, enabling a two-step orthogonal functionalization strategy without protecting group manipulation [1]. This regiochemical selectivity is intrinsic to the 3-bromo-4-fluoro substitution pattern and is not achievable with the 4-bromo-3-fluoro isomer, where the bromine at the para position competes with fluorine-directing effects and leads to undesired regioisomeric mixtures [2].

Scalable Synthesis Where Cost-Per-Kilogram Is Driven by Step Yield

Procurement teams evaluating building blocks for pilot-plant or commercial-scale synthesis should favor 3-bromo-4-fluoroaniline based on its demonstrated 92% synthetic step yield, which is 35 percentage points higher than the 56.61% yield reported for the regioisomer 4-bromo-3-fluoroaniline [1][2]. This yield differential translates directly to reduced raw material costs, lower solvent and energy consumption, and diminished waste disposal burden. Furthermore, the compound is commercially available at production scales up to 1,200 kg with ≥98% purity (GC) and ≤0.5% moisture, ensuring batch-to-batch consistency for GMP and non-GMP campaigns alike [3].

Fluorinated Drug Candidate Programs Targeting CNS or Metabolic Stability Requirements

Drug discovery programs focused on CNS penetration or requiring enhanced metabolic stability should incorporate 3-bromo-4-fluoroaniline-derived intermediates. The para-fluorine substituent increases lipophilicity (LogP ≈ 2.1–2.75) within the optimal range for blood-brain barrier penetration while simultaneously blocking para-hydroxylation by CYP enzymes, a major route of oxidative metabolism for aniline-containing drugs [1][2]. Compared to non-fluorinated 3-bromoaniline (LogP ≈ 2.6, pKa 3.58), the addition of fluorine maintains favorable lipophilicity while providing a metabolic soft spot blockade that the non-fluorinated analog lacks [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.